Linderaspirone A

描述

Synthesis Analysis

The synthesis of Linderaspirone A has been achieved through various innovative methods. Xiao et al. (2013) reported a concise synthesis in just three steps, emphasizing the role of photochemical dimerization and thermal isomerization for its transformation into bi-linderone. Tan et al. (2011) highlighted a biomimetic total synthesis approach, utilizing sunlight to trigger photochemical reactions efficiently. Wang et al. (2011) described a one-step biomimetic synthesis from methyllinderone, proposing a [4+4] dimerization mechanism involving a diradical intermediate.

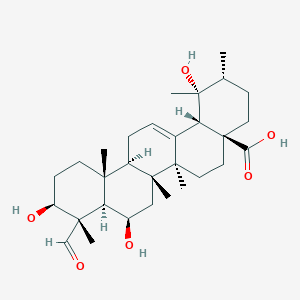

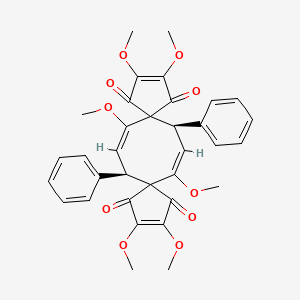

Molecular Structure Analysis

This compound features an unprecedented carbon skeleton, as identified by Wang et al. (2010), who isolated windmill-shaped enantiomers from Lindera aggregata. Their structural determination involved extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations, revealing significant activity against glucosamine-induced insulin resistance.

Chemical Reactions and Properties

The chemical behavior of this compound includes its ability to undergo photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascades, leading to its synthesis and transformation into bi-linderone. Investigations into biomimetic dimerization in natural product synthesis by Zhang et al. (2022) have provided insights into the synthetic exploration of this compound and related compounds.

Physical Properties Analysis

Although specific details on the physical properties of this compound are scarce in the literature, the methodologies employed in its synthesis and structural elucidation imply unique physical characteristics inherent to its windmill-shaped molecular structure and bioactive potential.

Chemical Properties Analysis

The chemical properties of this compound, as deduced from its synthesis and molecular structure analyses, suggest a compound with bioactive capabilities, particularly in the context of insulin sensitivity improvement. Its synthesis pathways also reveal its chemical versatility and the potential for various chemical reactions, including photochemical dimerization and thermal isomerization.

- Xiao et al. (2013)

- Tan et al. (2011)

- Wang et al. (2011)

- Wang et al. (2010)

- Zhang et al. (2022)

科学研究应用

Linderaspirone A 的合成

This compound 仅通过达尔森环戊二烯酮合成和双氧辅助光化学二聚反应,在三个步骤内合成 {svg_1}. 这种简洁的合成过程意义重大,因为它允许在实验室环境中生产 this compound,这有助于进一步研究其性质和应用 {svg_2}.

热异构化为双-linderone

已发现 this compound 热异构化为双-linderone {svg_3}. 该过程可能为双-linderone 的生物合成途径提供线索 {svg_4}. 了解这条途径对于开发新的合成方法和生产生物活性化合物至关重要。

传统医学

This compound 来源于山胡椒属植物,该植物在中国和日本传统医学中长期用作镇痛药和解痉药 {svg_5}. 这表明 this compound 在疼痛管理和肌肉放松方面具有潜在的应用价值。

抗氧化特性

对山胡椒属植物(this compound 来源于该植物)的药理学研究表明其具有抗氧化特性 {svg_6}. 这表明 this compound 可能会用于治疗旨在对抗氧化应激的疾病,氧化应激与各种健康状况相关,包括衰老、神经退行性疾病和癌症。

抗炎和抗神经炎症作用

This compound 对前列腺素 E2 (PGE2)、肿瘤坏死因子和白介素-6 的产生显示出显著的抑制作用 {svg_7}. 这些化合物参与炎症反应,表明 this compound 可能会应用于治疗炎症和神经炎症性疾病 {svg_8}.

抑制促炎蛋白

发现 this compound 可以抑制诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 的表达,它们是促炎蛋白 {svg_9}. 它还抑制核因子 B (NF- B) 的活化,该因子在调节机体对感染的免疫反应中起关键作用 {svg_10}. 这表明 this compound 可能会应用于治疗与炎症和免疫反应相关的疾病。

作用机制

Target of Action

Linderaspirone A primarily targets pro-inflammatory proteins such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the inflammatory response, contributing to the production of inflammatory mediators.

Mode of Action

This compound interacts with its targets by inhibiting their expression . This results in a decrease in the production of prostaglandin E2 (PGE2) , tumor necrosis factor-α (TNF-α) , and interleukin-6 (IL-6) . Additionally, it inhibits the activation of nuclear factor κB (NF-κB) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the inflammatory response pathway . By inhibiting these enzymes, the production of inflammatory mediators such as PGE2, TNF-α, and IL-6 is reduced . This leads to a decrease in inflammation and potentially alleviates symptoms associated with inflammatory conditions.

Result of Action

The result of this compound’s action is a significant reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions. The compound’s action against glucosamine-induced insulin resistance has also been noted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its synthesis involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of this compound into bi-linderone has been discovered , suggesting that temperature can influence its stability and efficacy

生化分析

Biochemical Properties

Linderaspirone A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory mediators. It has been shown to inhibit the production of prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . These interactions suggest that this compound may interact with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory response. The nature of these interactions involves the suppression of enzyme activity, leading to reduced production of inflammatory mediators.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, such as macrophages and microglia, this compound inhibits the activation of nuclear factor kappa B, a key regulator of inflammation . This inhibition results in decreased expression of pro-inflammatory genes and proteins. Additionally, this compound has been observed to induce cytotoxicity in certain cancer cell lines, suggesting potential anti-cancer properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, leading to a decrease in the production of prostaglandin E2 and nitric oxide . These inhibitory effects are mediated through the suppression of nuclear factor kappa B activation, which in turn reduces the expression of pro-inflammatory genes. Additionally, this compound may induce apoptosis in cancer cells by modulating the expression of apoptosis-related genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its anti-inflammatory and cytotoxic effects over extended periods, although some degradation may occur. These temporal effects highlight the importance of proper storage and handling to preserve the compound’s bioactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anti-inflammatory and cytotoxic effects without causing adverse effects . At high doses, the compound may induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. These dosage-dependent effects underscore the need for careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and apoptosis. The compound interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, affecting the production of key metabolites like prostaglandin E2 and nitric oxide . Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in cellular metabolism, thereby altering metabolite levels and cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues may also be influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key biomolecules involved in inflammation and apoptosis . Post-translational modifications, such as phosphorylation, may influence the targeting and localization of this compound to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

(6R,7E,14R,15E)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/b23-17+,24-18+/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRMBZSJNAYKB-PEFZSZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C/1=C/[C@@H](C2(C(=O)C(=C(C2=O)OC)OC)/C(=C\[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)/OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the potential therapeutic benefits of Linderaspirone A based on the current research?

A1: this compound has shown promising anti-inflammatory and anti-neuroinflammatory effects in laboratory settings. [, ] Specifically, it has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6. [] Further research is needed to confirm these effects in humans and explore potential therapeutic applications.

Q2: How is this compound synthesized in the laboratory?

A2: Efficient total synthesis of this compound can be achieved through a biomimetic approach. [] This involves a three-step process starting with a Darzens cyclopentenedione synthesis, followed by dioxygen-assisted photochemical dimerization. [] Interestingly, this dimerization process can be triggered by simple exposure to sunlight. []

Q3: What is the relationship between this compound and Bi-linderone?

A3: this compound can undergo thermal isomerization to produce Bi-linderone. [] This discovery provides valuable insights into the potential biosynthetic pathway of Bi-linderone in nature. [] Notably, both compounds exhibit potent biological activities. []

Q4: What is unique about the structure of this compound?

A4: (+)-Linderaspirone A and (-)-linderaspirone A exist as a pair of enantiomers with a distinctive "windmill-shaped" structure. [] Their absolute configurations have been determined through extensive NMR analysis, crystal X-ray diffraction, and optical rotation calculations. [] This unique carbon skeleton is unprecedented in nature. []

Q5: Are there any known structure-activity relationship (SAR) studies for this compound?

A5: While specific SAR studies for this compound are not extensively detailed in the provided research, modifications to the basic structure could provide valuable information about the pharmacophore and potentially lead to derivatives with improved potency or selectivity. Further research focusing on the SAR of this compound and its analogs is crucial for optimizing its therapeutic potential.

Q6: How does this compound exert its anti-inflammatory effects?

A6: Research suggests that this compound, along with Bi-linderone and demethoxy-bi-linderone, can inhibit the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [] Additionally, these compounds can suppress the activation of nuclear factor κB (NF-κB), a key regulator of inflammation. [] Further investigation is needed to fully elucidate the molecular mechanisms underlying these effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-phenoxyethyl)-3-phenyl-[1]benzofuro[3,2-c]pyrazole](/img/no-structure.png)